molecular formula C15H19ClN2O2 B12995808 2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one

2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one

Cat. No.: B12995808
M. Wt: 294.77 g/mol
InChI Key: BESNLFXHJZITNF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one is a synthetic compound that features a benzofuran ring, a piperazine ring, and a chloroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: The chloroethanone group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with neurotransmitter receptors, potentially modulating the release of dopamine, norepinephrine, and serotonin . The piperazine ring may also contribute to its pharmacological effects by interacting with other receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-((2,3-dihydrobenzofuran-5-yl)methyl)piperazin-1-yl)ethan-1-one is unique due to its combination of a benzofuran ring, a piperazine ring, and a chloroethanone group. This unique structure may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H19ClN2O2/c16-10-15(19)18-6-4-17(5-7-18)11-12-1-2-14-13(9-12)3-8-20-14/h1-2,9H,3-8,10-11H2

InChI Key

BESNLFXHJZITNF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C(=O)CCl

Origin of Product

United States

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